Xanthosine dihydrate

Vue d'ensemble

Description

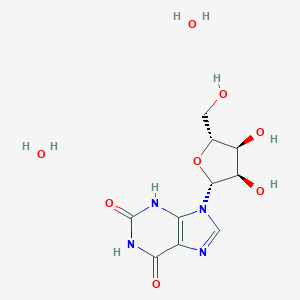

Xanthosine dihydrate is a nucleoside derived from xanthine and ribose. It is a key intermediate in the biosynthesis of caffeine and other methylxanthines. The compound is known for its role in purine metabolism and has significant biological and chemical importance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Xanthosine dihydrate can be synthesized through the condensation of xanthine with ribose under acidic conditions. The reaction typically involves the use of a strong acid like hydrochloric acid to facilitate the formation of the glycosidic bond between xanthine and ribose .

Industrial Production Methods: Industrial production of this compound often involves the enzymatic synthesis using purine nucleoside phosphorylase. This method is preferred due to its higher specificity and yield compared to chemical synthesis .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form xanthine and ribose.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the ribose moiety.

Hydrolysis: The compound can be hydrolyzed to yield xanthine and ribose under acidic or basic conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Nucleophiles such as ammonia or amines can be used.

Hydrolysis: Hydrochloric acid or sodium hydroxide are typically used for hydrolysis reactions

Major Products:

Oxidation: Xanthine and ribose.

Substitution: Various substituted xanthosine derivatives.

Hydrolysis: Xanthine and ribose

Applications De Recherche Scientifique

Xanthosine dihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of caffeine and other methylxanthines.

Biology: The compound is studied for its role in purine metabolism and its effects on cellular processes.

Medicine: this compound is investigated for its potential therapeutic effects, particularly in cancer research due to its role in purine metabolism.

Industry: It is used in the production of caffeine and other related compounds

Mécanisme D'action

Xanthosine dihydrate exerts its effects primarily through its role in purine metabolism. It is converted to xanthine by the action of xanthosine phosphorylase. Xanthine is then further metabolized to uric acid. The compound also acts as a precursor to caffeine and other methylxanthines, which have various physiological effects, including stimulation of the central nervous system .

Comparaison Avec Des Composés Similaires

Xanthine: A purine base that is an intermediate in the degradation of adenosine monophosphate to uric acid.

Guanosine: A nucleoside composed of guanine and ribose, involved in various metabolic processes.

Inosine: A nucleoside that plays a role in purine metabolism and is involved in various biochemical processes

Uniqueness: Xanthosine dihydrate is unique due to its dual role as both a precursor in caffeine biosynthesis and a key intermediate in purine metabolism. This dual functionality makes it a compound of significant interest in both biochemical and industrial contexts .

Activité Biologique

Xanthosine dihydrate, a nucleoside formed from xanthine and ribose, has garnered attention for its potential therapeutic properties. Its chemical formula is C₁₀H₁₆N₄O₈, and it is characterized by a purine base linked to a ribose sugar. This article explores the biological activities of this compound, focusing on its anti-inflammatory, antioxidant, and potential anticancer properties, supported by various studies and data.

This compound appears as a crystalline solid and is soluble in water. The compound's structure allows it to participate in various biochemical pathways, influencing cellular functions and metabolic processes. Notably, it exhibits structural similarities with other nucleosides such as inosine, adenosine, and guanosine, which are crucial for energy metabolism and protein synthesis.

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Inosine | Purine base + ribose | More prevalent in RNA; involved in energy metabolism |

| Adenosine | Purine base + ribose | Key player in energy transfer (ATP); widespread pharmacological use |

| Guanosine | Purine base + ribose | Important for protein synthesis; involved in signaling |

| Cytidine | Pyrimidine base + ribose | Plays a role in RNA synthesis; less structurally similar |

Anti-Inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory properties . A study conducted on mice with induced arthritis showed that administration of this compound resulted in:

- Reduction of inflammation : The compound significantly lowered inflammation markers compared to control groups.

- Decreased joint damage : this compound mitigated damage to the joints.

- Inhibition of pro-inflammatory cytokines : The compound inhibited the production of cytokines and nitric oxide involved in the inflammatory process .

Antioxidant Properties

This compound also exhibits notable antioxidant activity , which is crucial for protecting cells against oxidative stress. This property can be attributed to its ability to scavenge free radicals and reduce oxidative damage in biological systems. The antioxidant effects are essential for maintaining cellular health and preventing various diseases associated with oxidative stress.

Case Studies

- Anti-Arthritic Effects : A study published in Arthritis & Rheumatism demonstrated that this compound significantly reduced inflammation and joint damage in mice models of arthritis. The findings suggested that it could be a potential therapeutic agent for inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Research indicated that certain xanthosine derivatives displayed varying levels of cytotoxicity against different cancer cell lines. For example, one derivative showed an IC₅₀ value of 1.86 µg/mL against A549 cells, indicating strong anticancer activity .

Propriétés

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O6.2H2O/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18;;/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19);2*1H2/t3-,5-,6-,9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCPXSQIUORWCO-LGVAUZIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)NC2=O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975081 | |

| Record name | Xanthosine dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5968-90-1 | |

| Record name | Xanthosine dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005968901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthosine dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOSINE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U62I480SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What happens to xanthosine dihydrate at a molecular level when exposed to X-ray irradiation?

A1: X-ray irradiation of this compound single crystals leads to the formation of four distinct products, as revealed by ESR and ENDOR spectroscopy [, ]. These products are:

- Product I: Identified as the π cation of the xanthine base, deprotonated at the N3 position [, ]. This product forms at low temperatures (15K) and persists until around 100K.

- Product II: Identified as the π anion of the xanthine base, protonated at the O6 position [, ]. This product also forms at low temperatures (15K) and decays after 100K.

- Product III: This product arises from hydrogen abstraction from the C5' position of the sugar group, likely originating from a primary cation of the ribose [, ]. Signals from this product are present at 65K but are more clearly observed around 210K due to the dominance of signals from Products I and II at lower temperatures.

- Product IV: Characterized as a result of hydrogen addition at the C8 position of the purine ring [, ]. This product appears at higher temperatures, with signals becoming evident above 250K.

Q2: How stable are the products formed upon X-ray irradiation of this compound?

A2: The stability of the products varies. Products I and II, the cation and anion radicals, are transient species observed at low temperatures (15-100 K) [, ]. Their signals decay as the temperature increases. Product III, the result of hydrogen abstraction from the sugar group, is relatively stable at 210K but decays over a period of approximately 2 hours at 295K [, ]. Product IV, the C8 H adduct, is detected at higher temperatures (above 250K), suggesting greater stability compared to the initial radical products [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.